3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin

Pharmaceutical Analysis HPLC Method Validation Reference Standard Characterization

Misidentification of azithromycin impurities compromises ANDA method accuracy and risks regulatory review. This EP Impurity G reference standard (CAS 612069-31-5) resolves this challenge: • Well-characterized RRT ≈ 1.4 on C18 columns under EP/USP methods • ≥95% purity with full CoA (HPLC, MS, NMR, FT-IR) • Accepted by FDA/EMA as calibrant for tosyl impurity quantification Supplied with comprehensive characterization data for immediate deployment in system suitability, method transfer, and inter-laboratory validation.

Molecular Formula C44H76N2O14S
Molecular Weight 889.17
CAS No. 612069-31-5
Cat. No. B601236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin
CAS612069-31-5
Synonyms(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl -α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[methyl[(4-methylphenyl)sulfonyl]amino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa
Molecular FormulaC44H76N2O14S
Molecular Weight889.17
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C44H76N2O14S/c1-15-33-44(11,52)37(48)29(7)45(12)23-25(3)21-42(9,51)39(27(5)36(28(6)40(50)58-33)59-34-22-43(10,55-14)38(49)30(8)57-34)60-41-35(47)32(20-26(4)56-41)46(13)61(53,54)31-18-16-24(2)17-19-31/h16-19,25-30,32-39,41,47-49,51-52H,15,20-23H2,1-14H3/t25-,26-,27+,28-,29-,30+,32+,33-,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Azithromycin Impurity G – Identity & Baseline Characterization


3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin (CAS 612069-31-5) is a semi‑synthetic 15‑membered azalide macrolide, formally cataloged as Azithromycin EP Impurity G and Azithromycin USP Related Compound G [1]. It is a process‑related impurity of the parent antibiotic azithromycin, produced during large‑scale synthesis via N‑demethylation followed by sulfonylation of the desosamine sugar with 4‑methylbenzenesulfonyl chloride [2]. The molecule is utilized almost exclusively as a pharmaceutical reference standard (purity ≥95% by HPLC) to support analytical method development, method validation, and quality control (QC) release testing in accordance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs .

EP & USP impurity reference standard (Related Compound G)
HPLC purity ≥95%; full CoA characterization
System suitability & ANDA impurity quantification

Why Azithromycin Impurity G Is Not Interchangeable


Azithromycin impurities are not functionally equivalent despite sharing a common macrolactone scaffold. The identity and position of the substituent on the 3′‑N of the desosamine sugar dictate the compound’s chromatographic behavior, pharmacopoeial designation, and suitability as a system‑suitability marker [1]. For example, Azithromycin Impurity G (tosyl sulfonamide) exhibits a distinct relative retention time (RRT) compared to Impurity H (4‑acetamidophenyl sulfonamide) and Impurity F (3′‑N‑formyl) under the EP‑HPLC method for azithromycin related substances [2]. Misidentification or substitution with an incorrect impurity reference standard therefore compromises method accuracy, can lead to failed system suitability, and risks regulatory non‑compliance in Abbreviated New Drug Application (ANDA) submissions [3].

Impurity G
Azithromycin Impurity G (Tosyl)
RRT ~1.4; EP/USP specified marker.
Alternative
Impurity H (4-acetamidophenyl)
RRT ~1.7; distinct retention. Misidentification invalidates system suitability and ANDA compliance.
Risk
Substitution with incorrect sulfonamide impurity compromises peak assignment and may fail regulatory audit.

Azithromycin Impurity G – Product Differentiation Evidence


Chromatographic Selectivity vs. Impurity H

Under the harmonized EP‑HPLC method for azithromycin related substances, Azithromycin EP Impurity G (3′-N‑demethyl‑3′-N‑[(4‑methylphenyl)sulfonyl]azithromycin) elutes with a relative retention time (RRT) of approximately 1.4 relative to the azithromycin peak, whereas Azithromycin EP Impurity H (3′-N‑[[4‑(acetylamino)phenyl]sulfonyl]‑3′‑N‑demethylazithromycin) elutes at an RRT of approximately 1.7 [1]. This 0.3 RRT unit difference is sufficient to achieve baseline resolution (Rs >1.5) on standard C18 columns, enabling unambiguous identification in system suitability mixtures [2].

HPLC RRT
Head-to-head
ΔRRT ≈ 0.3 (G ~1.4 vs H ~1.7)
Unambiguous peak identification; critical for system suitability
EP-HPLC C18; phosphate pH 8.9/ACN gradient
Pharmaceutical Analysis HPLC Method Validation Reference Standard Characterization

Pharmacopoeial Purity Requirement

Azithromycin EP Impurity G is commercially supplied with a minimum purity of ≥95.0% by HPLC (area normalization) and is accompanied by a lot‑specific Certificate of Analysis (CoA) that includes HPLC chromatograms, MS, ¹H‑NMR, and FT‑IR spectral data . In contrast, Azithromycin EP Impurity E (amino‑azithromycin) is typically supplied at ≥90% purity, and Impurity J (decladinosyl‑azithromycin) at ≥97.6% . The higher and more tightly controlled purity specification of Impurity G enables its dual use as both a quantitative calibration standard and a system‑suitability marker, whereas lower‑purity alternatives often require additional purification or correction factors for quantitative work [1].

Purity (HPLC)
Lot attribute
≥95.0% (G) vs. ≥90% (E)
Enables direct calibration without repurification
Full CoA: MS, ¹H‑NMR, FT‑IR
Pharmaceutical Quality Control Reference Standard Purity EP/USP Compliance

Reduced Antibacterial Potency

Published structure‑activity relationship (SAR) data for 3′‑N‑substituted azithromycin analogs demonstrate that introduction of a bulky 4‑methylphenylsulfonyl group at the 3′‑N position of desosamine substantially diminishes ribosomal binding affinity and consequently reduces antibacterial potency. Specifically, the 3′‑N‑tosyl analog (i.e., Azithromycin Impurity G) exhibits MIC values ≥64 µg/mL against Streptococcus pneumoniae and Staphylococcus aureus, whereas azithromycin itself displays MIC values of 0.06–0.5 µg/mL against the same strains [1]. This represents an approximately 128‑ to 1000‑fold loss of antibacterial activity.

MIC S. pneumoniae
Class-level
≥64 µg/mL vs. parent 0.06–0.5 µg/mL
Negligible antibacterial activity; no biological hazard classification
CLSI broth microdilution; ATCC 49619/29213
Antimicrobial Susceptibility MIC Determination Macrolide Resistance

Epithelial Barrier Enhancement Activity

Patent families WO2016/207413 and US2018/0354981A1 disclose azithromycin derivatives comprising a 3′‑N‑arylsulfonyl substitution (including the 4‑methylphenylsulfonyl moiety present in Impurity G) that exhibit <10% of azithromycin’s antibacterial activity but retain the ability to increase transepithelial electrical resistance (TER) in human airway epithelial cell cultures [1]. In air‑liquid interface (ALI) cultures of VA10 bronchial epithelial cells, the exemplified 3′‑N‑arylsulfonyl compounds increased TER by 20–40% over vehicle control after 14–21 days of treatment [2]. This epithelial barrier‑enhancing property is absent in azithromycin impurities that lack the sulfonamide motif (e.g., Impurity F, 3′‑N‑formyl‑azithromycin) and defines a distinct functional application space [3].

TER Increase
Reported
20–40% over vehicle (aryl‑sulfonyl class)
Supports epithelial barrier model research
VA10 ALI cultures; 100 µM; patent-reported
Epithelial Barrier Function Transepithelial Electrical Resistance (TER) Non‑Antibiotic Macrolides

Dual EP/USP Regulatory Traceability

Azithromycin EP Impurity G (CAS 612069-31-5) is explicitly listed in both the European Pharmacopoeia (Ph. Eur. Monograph 1649) impurity table and the United States Pharmacopeia (USP) Azithromycin monograph as a specified impurity [1]. In contrast, several other azithromycin‑related compounds (e.g., Impurity Q, Impurity R, Impurity S) are recognized by only one major pharmacopoeia or are described as unspecified impurities with reporting thresholds of 0.10% [2]. This dual recognition simplifies global regulatory submissions, as the same reference standard lot can be used for both EP and USP method validation without qualification of additional impurity markers [3].

Pharmacopoeial Recognition
Specification review
EP + USP specified impurity
Single lot serves both EP and USP submissions
Ph. Eur. 1649 & USP monograph
Regulatory Compliance Pharmacopoeial Harmonization ANDA Submissions

Azithromycin Impurity G – Application Scenarios


System Suitability Marker for HPLC

Azithromycin EP Impurity G is the designated peak‑identification marker for the related‑substances test in both EP and USP azithromycin monographs. Its well‑characterized relative retention time (RRT ≈ 1.4) [1] and consistent chromatographic behavior on C18 columns make it the preferred system‑suitability standard for method transfer, column qualification, and inter‑laboratory method validation. Procurement of a lot with full CoA (HPLC, MS, NMR, FT‑IR) ensures immediate deployment without additional characterization .

Quantification of Process Impurities for ANDA

During ANDA development, quantitative impurity profiling requires reference standards with purity ≥95% and documented response factors [2]. Azithromycin Impurity G meets this threshold and is accepted by both FDA and EMA as a calibrant for determining the weight‑percent of the tosyl impurity in azithromycin drug substance batches, directly supporting the impurity specification section (3.2.S.3.2) of the Common Technical Document (CTD) [3].

Non-Antibiotic Barrier Enhancement Screening

The 3′‑N‑sulfonyl substitution motif present in Impurity G defines the barriolide pharmacophore, which enhances epithelial barrier integrity without antibacterial activity [4]. Researchers investigating therapies for chronic obstructive pulmonary disease (COPD), cystic fibrosis, or asthma can use this compound as a tool molecule or starting scaffold for structure‑activity relationship (SAR) studies aimed at optimizing TER enhancement in primary human airway epithelial cell models [5].

Application
Selection Property
Validation Focus
System Suitability Marker for HPLC
Designated EP/USP peak identification standard
Chromatographic system suitability and column qualification
Quantification of Process Impurities for ANDA
≥95% purity with full spectral CoA
Impurity assay calibration and response factor determination
Non-Antibiotic Barrier Enhancement Screening
3′-N‑sulfonyl barriolide scaffold
TER endpoint in airway epithelial cell models
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